Cas no 23994-93-6 (2-(Ethylthio)pyrimidine-4,6-diamine)
2-(Ethylthio)pyrimidine-4,6-diamine Chemical and Physical Properties
Names and Identifiers
-
- 2 ETHYLMERCAPTO-4,6-DIAMINOPYRIMIDINE
- 2-(Ethylthio)pyrimidine-4,6-diamine
- 2-Aethylmercapto-pyrimidin-4,6-diyldiamin
- 2-Aethylthio-4,6-diaminopyrimidin
- 2-Ethylmercapto-4,6-diaminopyrimidin
- 2-ethylsulfanyl-pyrimidine-4,6-diamine
- 2-ethylsulfanyl-pyrimidine-4,6-diyldiamine
- 2-Ethylthio-4,6-diaminopyrimidine
- AC1LHL4P
- AG-E-70699
- CTK4F2721
- RSCBB000250
- SureCN3526925
- 2-ethylsulfanylpyrimidine-4,6-diamine
- BAS 02617249
- UBGJVBQNURZQEV-UHFFFAOYSA-N
- 4,6-diamino-2-ethylmercaptopyrimidine
- 2-(Ethylsulfanyl)pyrimidine-4,6-diamine
- AK542869
- 2-ETHYLMERCAPTO-4,6-DIAMINOPYRIMIDINE
- SB57523
- CS-0161570
- DTXSID20357705
- SCHEMBL3526925
- AKOS002665543
- DB-364221
- DS-19176
- YAA99493
- 23994-93-6
-
- MDL: MFCD00057347
- Inchi: 1S/C6H10N4S/c1-2-11-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3,(H4,7,8,9,10)
- InChI Key: UBGJVBQNURZQEV-UHFFFAOYSA-N
- SMILES: S(C1N=C(C=C(N)N=1)N)CC
Computed Properties
- Exact Mass: 170.06261751g/mol
- Monoisotopic Mass: 170.06261751g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 111
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 103
Experimental Properties
- Color/Form: No data available
- Density: 1.3±0.1 g/cm3
- Melting Point: Not available
- Boiling Point: 409.0±25.0 °C at 760 mmHg
- Flash Point: 201.1±23.2 °C
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
2-(Ethylthio)pyrimidine-4,6-diamine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazard Category Code: 22-36/37/38
- Safety Instruction: 26-36
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
2-(Ethylthio)pyrimidine-4,6-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM166392-5g |
2-(ethylthio)pyrimidine-4,6-diamine |
23994-93-6 | 97% | 5g |
$196 | 2021-08-05 | |
| Chemenu | CM166392-10g |
2-(ethylthio)pyrimidine-4,6-diamine |
23994-93-6 | 97% | 10g |
$327 | 2021-08-05 | |
| Chemenu | CM166392-25g |
2-(ethylthio)pyrimidine-4,6-diamine |
23994-93-6 | 97% | 25g |
$636 | 2021-08-05 | |
| TRC | E939858-50mg |
2-(Ethylthio)pyrimidine-4,6-diamine |
23994-93-6 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E939858-100mg |
2-(Ethylthio)pyrimidine-4,6-diamine |
23994-93-6 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E939858-500mg |
2-(Ethylthio)pyrimidine-4,6-diamine |
23994-93-6 | 500mg |
$ 135.00 | 2022-06-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OA473-1g |
2-(Ethylthio)pyrimidine-4,6-diamine |
23994-93-6 | 97% | 1g |
146.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OA473-5g |
2-(Ethylthio)pyrimidine-4,6-diamine |
23994-93-6 | 97% | 5g |
496.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OA473-200mg |
2-(Ethylthio)pyrimidine-4,6-diamine |
23994-93-6 | 97% | 200mg |
55.0CNY | 2021-07-12 | |
| Chemenu | CM166392-25g |
2-(ethylthio)pyrimidine-4,6-diamine |
23994-93-6 | 97% | 25g |
$144 | 2024-07-28 |
2-(Ethylthio)pyrimidine-4,6-diamine Suppliers
2-(Ethylthio)pyrimidine-4,6-diamine Related Literature
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 2-(Ethylthio)pyrimidine-4,6-diamine
Introduction to 2-(Ethylthio)pyrimidine-4,6-diamine (CAS No. 23994-93-6) in Modern Pharmaceutical Research
2-(Ethylthio)pyrimidine-4,6-diamine, identified by the Chemical Abstracts Service Number (CAS No.) 23994-93-6, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and potential biological activities. This compound belongs to the pyrimidine class, which is well-documented for its role in various pharmacological applications, including antiviral, anticancer, and antimicrobial agents. The presence of both an ethylthio (-SCH₂CH₃) and diamine (-NH₂) substituent in its molecular structure endows it with unique chemical properties that make it a valuable scaffold for drug discovery and development.
The structural motif of 2-(Ethylthio)pyrimidine-4,6-diamine (CAS No. 23994-93-6) allows for diverse functionalization, enabling chemists to explore its potential as a precursor in synthesizing novel therapeutic agents. The pyrimidine core is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting nucleic acid interactions. The ethylthio group introduces a sulfur atom into the ring system, which can participate in hydrogen bonding or metal coordination, while the two amino groups provide sites for further derivatization, such as urea or amide formation. These features make the compound a promising candidate for exploring new pharmacophores.
In recent years, there has been growing interest in developing small-molecule inhibitors that modulate enzyme activity by targeting post-translational modifications (PTMs). Pyrimidine derivatives have been extensively studied for their ability to interfere with protein phosphorylation and other critical PTMs involved in cellular signaling pathways. Specifically, 2-(Ethylthio)pyrimidine-4,6-diamine (CAS No. 23994-93-6) has shown promise in preclinical studies as a potential inhibitor of kinases and other phosphatases. Its ability to mimic natural substrates or bind to allosteric sites of enzymes has led researchers to investigate its efficacy in disrupting aberrant signaling cascades associated with diseases such as cancer and inflammation.
One of the most compelling aspects of 2-(Ethylthio)pyrimidine-4,6-diamine (CAS No. 23994-93-6) is its potential application in the development of next-generation antiviral drugs. The pyrimidine ring closely resembles the structure of nucleobases found in RNA and DNA, making it an ideal candidate for designing molecules that can inhibit viral replication by interfering with nucleic acid synthesis or integration. Recent studies have highlighted the compound's ability to bind to viral polymerases and block their catalytic activity. This mechanism of action aligns with emerging trends in antiviral therapy, where targeted inhibition of viral enzymes is crucial for achieving therapeutic efficacy while minimizing side effects.
The chemical synthesis of 2-(Ethylthio)pyrimidine-4,6-diamine (CAS No. 23994-93-6) presents an interesting challenge due to the need to introduce both sulfur and nitrogen-containing functional groups into the pyrimidine core while maintaining regioselectivity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry, have been employed to achieve high yields and purity. These techniques not only facilitate the production of the compound but also allow for rapid diversification of its structure through library synthesis approaches. Such advancements are critical for accelerating drug discovery pipelines and identifying lead compounds with optimized pharmacokinetic profiles.
Evaluation of 2-(Ethylthio)pyrimidine-4,6-diamine (CAS No. 23994-93-6) has been conducted across multiple biological assays to assess its potential therapeutic applications. In vitro studies have demonstrated its inhibitory effects on various kinases, including those overexpressed in tumor cells. Additionally, preliminary animal models have shown promising results regarding its ability to modulate inflammatory responses without significant toxicity. These findings underscore the compound's potential as a lead candidate for further development into a clinical drug candidate. However, additional research is necessary to fully elucidate its mechanism of action and long-term safety profile.
The versatility of 2-(Ethylthio)pyrimidine-4,6-diamine (CAS No. 23994-93-6) extends beyond its role as an inhibitor; it also serves as a building block for more complex derivatives with enhanced properties. By incorporating additional functional groups or exploring different substitution patterns on the pyrimidine ring, researchers can fine-tune the compound's solubility, bioavailability, and target specificity. This flexibility is particularly valuable in medicinal chemistry where optimizing pharmacokinetic parameters is essential for successful drug development.
The future directions for research involving 2-(Ethylthio)pyrimidine-4,6-diamine (CAS No. 23994-93-6) are multifaceted and exciting. Ongoing studies aim to expand its therapeutic applications by investigating its effects on other disease-related targets such as proteases and transcription factors. Furthermore, computational modeling techniques are being employed to predict how modifications to its structure will influence its biological activity. These computational approaches complement experimental efforts by providing rapid screening tools that can guide synthetic strategies toward more potent and selective derivatives.
In conclusion,2-(Ethylthio)pyrimidine-4,6-diamine (CAS No. 23994-93-6) represents a significant advancement in pharmaceutical research due to its unique structural features and broad range of potential applications. Its role as a scaffold for drug discovery underscores the importance of heterocyclic compounds in addressing unmet medical needs worldwide。 As research continues,this compound promises to contribute further insights into novel therapeutic strategies,offering hope for improved treatments across various diseases。
23994-93-6 (2-(Ethylthio)pyrimidine-4,6-diamine) Related Products
- 2183-66-6(2-Methylsulfanylpyrimidin-4-amine)
- 73000-28-9(2-(butylthio)pyrimidine-4,6-diamine)
- 123392-12-1(4-Pyrimidinamine,2,2'-[1,3-propanediylbis(thio)]bis- (9CI))
- 60722-69-2(2-pentylsulfanylpyrimidin-4-amine)
- 1099593-11-9(2-(Cyclopentylthio)pyrimidine-4,6-diamine)
- 54308-63-3(2-(ethylthio)pyrimidin-4-amine)
- 1005-39-6(2-(Methylthio)pyrimidine-4,6-diamine)
- 70805-44-6(2-(Pentylthio)pyrimidine-4,6-diamine)
- 45726-44-1( )
- 84890-62-0(2-(benzylthio)pyrimidine-4,6-diamine)